molecular formula C21H26N2O3S B2540778 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide CAS No. 476308-50-6

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide

Cat. No.: B2540778
CAS No.: 476308-50-6
M. Wt: 386.51
InChI Key: LPVNXQAWGWPTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a piperidine moiety, a sulfonyl group, and a benzamide framework, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O4S, with a molecular weight of approximately 394.51 g/mol. The presence of the sulfonamide and benzamide functionalities is critical for its biological activity.

PropertyValue
Molecular FormulaC21H26N2O4S
Molecular Weight394.51 g/mol
Functional GroupsSulfonamide, Benzamide

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition leads to antibacterial effects, making it a potential candidate for treating infections caused by susceptible bacteria.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antibacterial Activity : The sulfonamide group contributes significantly to antibacterial properties.
  • Antitumor Activity : Structural modifications can enhance the compound's efficacy against cancer cells.
  • Antiviral Properties : Some derivatives have shown potential against viruses like Ebola and Marburg.

Study on Antiviral Activity

A study highlighted the effectiveness of 4-(aminomethyl)benzamide-based inhibitors against Ebola virus. While the specific compound was not tested directly, structural similarities suggest potential antiviral applications. The study found that modifications in the piperidine ring could enhance the selectivity and potency against viral entry mechanisms .

Antitumor Activity Research

Another research effort focused on the structure-activity relationship (SAR) of benzamide derivatives. Compounds with similar piperidine and sulfonyl structures demonstrated significant antitumor activity in vitro. Modifications in the aromatic region were crucial for improving potency against various cancer cell lines .

Interaction Studies

Interaction studies using techniques such as molecular docking have been conducted to understand the binding affinity of this compound with various biological targets. These studies are essential for elucidating the therapeutic potential and safety profile of the compound.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-12-16(2)14-23(13-15)27(25,26)19-10-8-18(9-11-19)21(24)22-20-7-5-4-6-17(20)3/h4-11,15-16H,12-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVNXQAWGWPTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.